molecular formula C15H15NO4S B1385943 N-Phenyl-N-(phenylsulfonyl)alanine CAS No. 1562417-33-7

N-Phenyl-N-(phenylsulfonyl)alanine

Cat. No.: B1385943
CAS No.: 1562417-33-7
M. Wt: 305.4 g/mol
InChI Key: ICJJOYMQPVKAGW-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of N-Phenyl-N-(phenylsulfonyl)alanine involves several steps. One common synthetic route includes the reaction of alanine with phenylsulfonyl chloride in the presence of a base, followed by the addition of phenylamine . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar principles to achieve high yields and purity .

Chemical Reactions Analysis

N-Phenyl-N-(phenylsulfonyl)alanine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used .

Scientific Research Applications

N-Phenyl-N-(phenylsulfonyl)alanine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Phenyl-N-(phenylsulfonyl)alanine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research .

Comparison with Similar Compounds

N-Phenyl-N-(phenylsulfonyl)alanine can be compared with other similar compounds such as:

This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications .

Biological Activity

N-Phenyl-N-(phenylsulfonyl)alanine is a compound of significant interest in the field of medicinal chemistry and biochemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in research, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a phenylsulfonyl group attached to an alanine backbone. This unique structure contributes to its reactivity and biological interactions.

The primary mechanism of action for this compound involves its ability to interact with various proteins and enzymes. The compound can bind to active sites, altering enzyme kinetics and influencing cellular pathways. This interaction is crucial for its applications in proteomics, where it aids in studying protein functions and interactions.

1. Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including:

  • Staphylococcus epidermidis
  • Escherichia coli
  • Candida albicans

For instance, derivatives of this compound showed minimum inhibitory concentrations (MICs) as low as 14 μg/mL against C. albicans and 28.1 μg/mL against E. coli .

2. Antioxidant Properties

The compound has shown promising antioxidant activity, which is critical for combating oxidative stress in biological systems. In vitro studies indicate that it can scavenge free radicals effectively, contributing to its potential therapeutic applications .

3. Enzyme Inhibition

Research has highlighted the compound's ability to inhibit key enzymes related to metabolic disorders:

  • α-amylase
  • α-glucosidase
  • Acetylcholinesterase (AChE)

These inhibitory effects are particularly relevant in the context of diabetes management, as they can help regulate blood sugar levels by slowing carbohydrate digestion .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
N-PhenylalanineSimple amino acidLimited reactivity
N-(Phenylsulfonyl)glycineGlycine backboneDifferent reactivity
N-Phenyl-N-(phenylsulfonyl)glycineGlycine backboneVarying applications compared to alanine
Sulfonamide derivativesVarious structuresAntimicrobial, antioxidant

This compound's sulfonamide group enhances its reactivity compared to other amino acids like phenylalanine or glycine derivatives .

Case Studies and Research Findings

  • In Vivo Studies : Research on Swiss male albino mice demonstrated that compounds derived from this compound exhibited no significant toxic effects on hematological parameters or liver histology at various dosages, suggesting a favorable safety profile for therapeutic use .
  • Antiviral Activity : A study identified a related scaffold, N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine, which displayed potent activity as a non-nucleoside reverse transcriptase inhibitor (NNRTI) against HIV strains, indicating potential applications in antiviral drug development .
  • Antidiabetic Potential : The compound's ability to inhibit glucose-6-phosphatase (G6Pase) positions it as a candidate for further investigation in diabetes treatment strategies .

Properties

IUPAC Name

(2S)-2-[N-(benzenesulfonyl)anilino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-12(15(17)18)16(13-8-4-2-5-9-13)21(19,20)14-10-6-3-7-11-14/h2-12H,1H3,(H,17,18)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICJJOYMQPVKAGW-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)N(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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